(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone is a synthetic organic compound that features a piperazine ring substituted with a chlorophenylsulfonyl group and a thiophen-2-yl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Chlorophenylsulfonyl Group: The chlorophenylsulfonyl group can be introduced via sulfonylation of the piperazine ring using chlorophenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophen-2-yl Methanone Group: The final step involves the reaction of the sulfonylated piperazine with thiophen-2-yl methanone under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The piperazine ring and the thiophene ring may undergo various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry
In chemistry, (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The piperazine ring is a common motif in many pharmaceuticals, and the presence of the chlorophenylsulfonyl and thiophen-2-yl groups could impart unique biological activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. For example, it may be evaluated for its activity against certain diseases or conditions, such as cancer or neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(4-(4-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methanone: Lacks the sulfonyl group, which may affect its chemical and biological properties.
(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring, which could influence its reactivity and applications.
Uniqueness
The presence of both the chlorophenylsulfonyl and thiophen-2-yl groups in (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone makes it unique compared to other compounds. These functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S2/c16-12-3-5-13(6-4-12)23(20,21)18-9-7-17(8-10-18)15(19)14-2-1-11-22-14/h1-6,11H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNQBVHOFOPGNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.